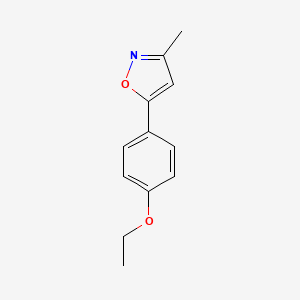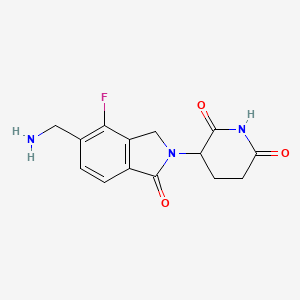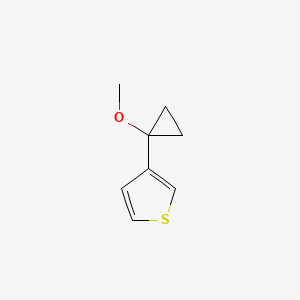
3-(1-Methoxycyclopropyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methoxycyclopropyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a 1-methoxycyclopropyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis due to their unique electronic properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methoxycyclopropyl)thiophene typically involves the cyclopropanation of a thiophene derivative. One common method is the reaction of thiophene with a cyclopropylcarbinyl halide in the presence of a base, followed by methylation of the cyclopropyl group using a methylating agent such as dimethyl sulfate or methyl iodide .
Industrial Production Methods
Industrial production of thiophene derivatives often employs multicomponent reactions and catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions can efficiently introduce various substituents onto the thiophene ring .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Methoxycyclopropyl)thiophene can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Partial and complete reduction of thiophenes can yield sulfur-free products.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.
Substitution: Reagents like bromine, chlorine, and various electrophiles are used under acidic or basic conditions.
Major Products
Oxidation: Thiophene 1-oxides and thiophene 1,1-dioxides.
Reduction: Sulfur-free hydrocarbons.
Substitution: Halogenated thiophenes and other substituted derivatives.
Applications De Recherche Scientifique
3-(1-Methoxycyclopropyl)thiophene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1-Methoxycyclopropyl)thiophene involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory pathways . The methoxycyclopropyl group may enhance the compound’s binding affinity and selectivity for these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, known for its aromaticity and reactivity.
2-Methoxythiophene: A derivative with a methoxy group at the 2-position, used in similar applications.
Cyclopropylthiophene: A thiophene derivative with a cyclopropyl group, differing in the position and type of substitution.
Uniqueness
3-(1-Methoxycyclopropyl)thiophene is unique due to the presence of both a methoxy and a cyclopropyl group, which can influence its electronic properties and reactivity. This dual substitution can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C8H10OS |
|---|---|
Poids moléculaire |
154.23 g/mol |
Nom IUPAC |
3-(1-methoxycyclopropyl)thiophene |
InChI |
InChI=1S/C8H10OS/c1-9-8(3-4-8)7-2-5-10-6-7/h2,5-6H,3-4H2,1H3 |
Clé InChI |
DMMMRHQKCPNTFB-UHFFFAOYSA-N |
SMILES canonique |
COC1(CC1)C2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


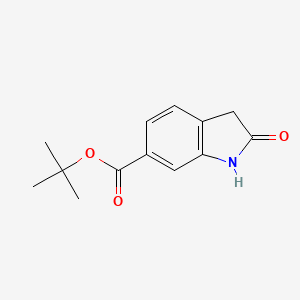
![1,3-dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13676599.png)
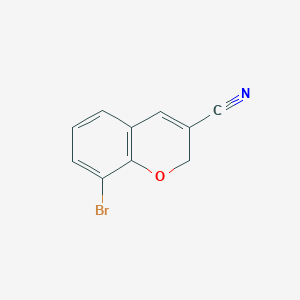
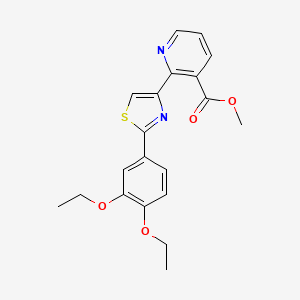
![Furo[2,3-b]pyridin-4-ylmethanamine](/img/structure/B13676630.png)
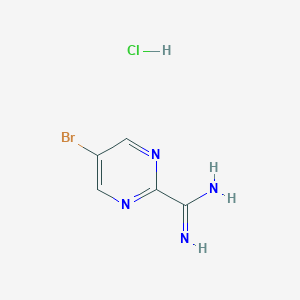
![Octahydro-1H-pyrido[1,2-a]pyrazin-7-ol](/img/structure/B13676634.png)
![N-[9-[(2R,4S,5S)-5-[[(tert-Butyldimethylsilyl)oxy]methyl]-4-(tritylamino)-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide](/img/structure/B13676638.png)
![Ethyl 7-bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylate](/img/structure/B13676639.png)
![8,10-Dimethylindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13676645.png)
![2-(methylthio)-4-[(tetrahydro-2H-pyran-2-yloxy)methyl]pyrimidine](/img/structure/B13676646.png)

